benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride

Syk kinase inhibition Medicinal chemistry Patent intermediate

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride (CAS 2055841-99-9) is a hydrochloride salt of a benzyl carbamate derivative featuring a cyclopropyl ring with an aminomethyl substituent, with molecular formula C12H17ClN2O2 and molecular weight 256.73 g/mol. The compound is classified as a carbamate derivative of carbamic acid, with the presence of a phenylmethyl ester group contributing to its potential biological activity and solubility properties.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73
CAS No. 2055841-99-9
Cat. No. B3032503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride
CAS2055841-99-9
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73
Structural Identifiers
SMILESC1CC1(CN)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O2.ClH/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10;/h1-5H,6-9,13H2,(H,14,15);1H
InChIKeyKVUKSIILMLYQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride (CAS 2055841-99-9): Core Structural and Pharmacological Profile for Research Procurement


Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride (CAS 2055841-99-9) is a hydrochloride salt of a benzyl carbamate derivative featuring a cyclopropyl ring with an aminomethyl substituent, with molecular formula C12H17ClN2O2 and molecular weight 256.73 g/mol . The compound is classified as a carbamate derivative of carbamic acid, with the presence of a phenylmethyl ester group contributing to its potential biological activity and solubility properties . As a hydrochloride salt, it demonstrates enhanced stability and solubility in aqueous solutions, making it suitable for various pharmaceutical research applications . The compound has been investigated primarily as a building block and intermediate in medicinal chemistry, with disclosed roles as a precursor for Syk kinase inhibitors and as a scaffold in LSD1 (lysine-specific demethylase 1) inhibitor development .

Procurement Risk Alert: Why Generic Substitution of Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride Is Scientifically Unsound


The 1-(aminomethyl)cyclopropyl scaffold present in this compound provides distinct conformational and electronic properties that cannot be replicated by simple, non-cyclopropyl analogs. The cyclopropyl ring imposes a unique spatial orientation of the aminomethyl and carbamate functionalities, affecting both reactivity as a synthetic intermediate and potential target engagement in biological systems . Substituting this compound with alternative carbamates lacking the cyclopropane ring would fundamentally alter the molecular geometry and hydrogen-bonding pattern, potentially disrupting downstream synthetic sequences or biological screening outcomes. Furthermore, the hydrochloride salt form provides specific solubility and handling characteristics (white to off-white powder, HPLC purity ≥ 97–98%) that differ meaningfully from the free base (CAS 1439909-08-6) or alternative salt forms . These differences are critical in both medicinal chemistry applications—where the hydrochloride form's aqueous solubility enables direct use in biological assays—and in multi-step organic syntheses where the Cbz protecting group must be selectively removed under specific conditions that may be incompatible with other protecting group strategies.

Quantitative Differentiation of Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride: Head-to-Head Evidence for Scientific Selection


Syk Kinase Inhibitor Intermediate: Patent-Disclosed Utility vs. Generic Carbamate Building Blocks

The free base form of this compound (CAS 1439909-08-6) is explicitly disclosed in US Patent US20140323418A1 as an intermediate in the synthesis of pyrimidine compounds that inhibit Syk kinase activity, a validated target in autoimmune and inflammatory diseases . While the hydrochloride salt (2055841-99-9) itself is not directly quantified in this patent, the structural specificity of the 1-(aminomethyl)cyclopropyl carbamate scaffold is essential for the synthetic route described, distinguishing this compound from generic benzyl carbamates that lack the cyclopropyl constraint and cannot access the same chemical space or biological target engagement.

Syk kinase inhibition Medicinal chemistry Patent intermediate

LSD1 Inhibition Potential: Class-Level Evidence for Cyclopropylamine Carbamates vs. Non-Cyclopropyl Analogs

The 1-(aminomethyl)cyclopropyl carbamate scaffold is structurally related to tranylcypromine-based LSD1 inhibitors that have demonstrated potent and selective enzyme inhibition. Published studies on tranylcypromine-based inhibitors such as trans-benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate hydrochloride show that diastereomers exhibit potent LSD1 inhibition with selectivity over MAO-A and MAO-B . A Takeda patent (Cyclopropaneamine compounds and their uses) further discloses functionalized cyclopropanamine derivatives as LSD1 inhibitors for schizophrenia, Alzheimer's disease, and other neurological conditions . The target compound contains the core cyclopropylamine pharmacophore present in these active molecules, distinguishing it from non-cyclopropyl carbamate building blocks that lack the conformational rigidity necessary for LSD1 binding pocket engagement.

LSD1 inhibition Epigenetics Cancer therapeutics

Hydrochloride Salt Advantages: Solubility and Handling vs. Free Base Form

The hydrochloride salt (CAS 2055841-99-9) offers practical advantages over the free base form (CAS 1439909-08-6). Vendor specifications indicate the hydrochloride salt is a white to off-white powder with HPLC purity ≥ 98% and moisture content ≤ 0.5%, suitable for direct use in aqueous biological assay systems . The hydrochloride form demonstrates enhanced solubility in aqueous solutions compared to the free base, which is critical for biological testing where DMSO stock solutions must be diluted into aqueous buffers without precipitation . These practical handling characteristics differentiate this salt form from the free base and from alternative salt forms that may exhibit different solubility profiles, hygroscopicity, or stability characteristics.

Aqueous solubility Salt form Formulation compatibility

Purity and Price Benchmarking: Commercial Availability vs. Closest Structural Analogs

Multiple commercial suppliers offer this compound at purities ranging from 95% to 98% (HPLC), with pricing varying significantly based on quantity and supplier. Aladdin Scientific offers 97% purity at $3,503.90/g , while Fluorochem offers 97% purity at £193.00/250 mg . The compound's closest structural analogs—such as tert-butyl (1-(aminomethyl)cyclopropyl)carbamate (CAS 1027338-34-6, Boc-protected analog) and 1-(Cbz-amino)cyclopropanecarboxylic acid (CAS 84677-06-5)—are available at significantly different price points due to differences in synthetic accessibility and demand. The Cbz protecting group offers orthogonal deprotection conditions (hydrogenolysis) compared to Boc (acid labile), providing synthetic flexibility that the Boc analog cannot match for certain multi-step syntheses.

Commercial sourcing Purity analysis Cost-effectiveness

Optimal Application Scenarios for Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride Based on Evidence-Validated Differentiation


Syk Kinase Inhibitor Development: Leveraging Patent-Validated Intermediate Utility

Researchers developing novel Syk kinase inhibitors for autoimmune or inflammatory disease indications should prioritize this compound as a synthetic intermediate. The free base (CAS 1439909-08-6) is explicitly disclosed in US Patent US20140323418A1, validating the 1-(aminomethyl)cyclopropyl carbamate scaffold as a productive entry point for generating patent-relevant kinase inhibitor structures . The hydrochloride salt (2055841-99-9) provides the aqueous solubility necessary for direct use in subsequent synthetic transformations without additional salt metathesis steps, streamlining the synthetic workflow.

Epigenetic Probe Development: Accessing LSD1 Pharmacophore Space

For medicinal chemistry teams targeting LSD1 (KDM1A) for oncology or neuroscience applications, this compound provides the core cyclopropylamine pharmacophore present in validated tranylcypromine-based LSD1 inhibitors . The Cbz protecting group allows for selective deprotection under hydrogenolysis conditions, enabling orthogonal functionalization strategies that are incompatible with acid-labile protecting groups. The cyclopropyl ring imposes conformational constraint that is critical for LSD1 binding pocket engagement, a feature absent in non-cyclopropyl carbamate building blocks.

Multi-Step Organic Synthesis Requiring Orthogonal Protecting Group Strategies

Synthetic chemists executing multi-step sequences requiring orthogonal amine protection should select this Cbz-protected cyclopropylamine over the more common Boc analog (CAS 1027338-34-6). The Cbz group is cleaved by hydrogenolysis (H2, Pd/C) or strong acids, while the Boc group is cleaved under mild acidic conditions (TFA, HCl). This orthogonality enables sequential deprotection strategies that are essential for complex molecule construction, as demonstrated in the synthesis of carbamate-protected β-amino acid derivatives where both Cbz and Boc strategies are viable but offer distinct synthetic advantages depending on downstream functional group compatibility .

Aqueous Biological Assay Deployment Requiring Direct Solubility

For screening programs requiring compounds to be directly soluble in aqueous assay buffers, the hydrochloride salt form (2055841-99-9) is the preferred choice over the free base (1439909-08-6). Vendor specifications confirm the salt's enhanced aqueous solubility and its consistent quality profile (≥ 97% HPLC purity) . This eliminates the need for pre-formulation solubilization steps that can introduce experimental variability, reduce compound recovery, or require additional QC validation before biological testing.

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